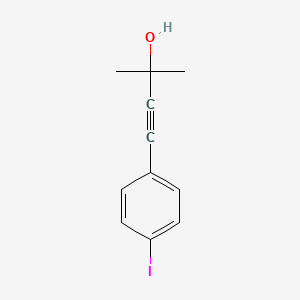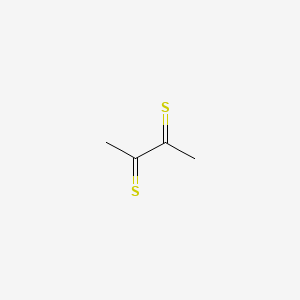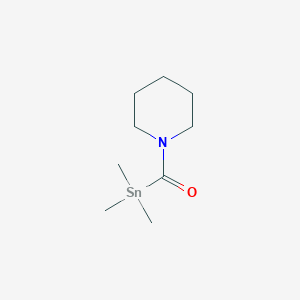
(Piperidin-1-yl)(trimethylstannyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Base: Triethylamine or sodium hydride
The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: Formation of organotin oxides.
Reduction: Formation of organotin hydrides.
Substitution: Formation of various organotin derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Biology
The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.
Medicine
Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.
Industry
In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in similar applications.
Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.
Uniqueness
(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
116858-80-1 |
|---|---|
Fórmula molecular |
C9H19NOSn |
Peso molecular |
275.96 g/mol |
Nombre IUPAC |
piperidin-1-yl(trimethylstannyl)methanone |
InChI |
InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3; |
Clave InChI |
RPMHWRYEJWFGMZ-UHFFFAOYSA-N |
SMILES canónico |
C[Sn](C)(C)C(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
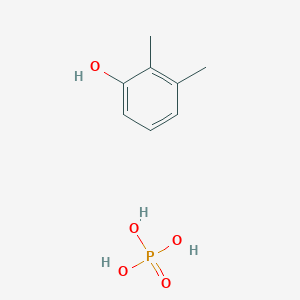

![Benzoic acid, 2-hydroxy-5-[(methylphenylamino)sulfonyl]-](/img/structure/B14299052.png)
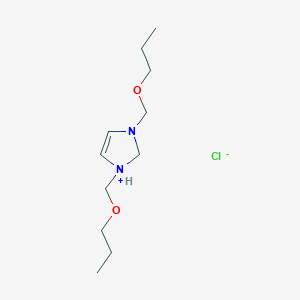
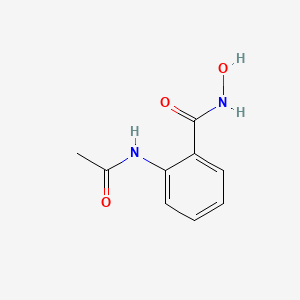
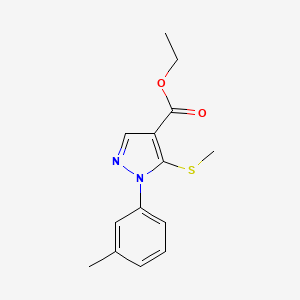
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)
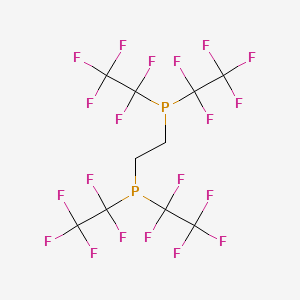
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
